molecular formula C9H7ClN2O3 B1473041 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid CAS No. 2097954-25-9

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B1473041
CAS No.: 2097954-25-9
M. Wt: 226.61 g/mol
InChI Key: ZWONGFREADIKOA-UHFFFAOYSA-N
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Description

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (CAS 2097954-25-9) is a high-purity chemical compound offered for research applications. This benzo[d]isoxazole derivative features a chlorine substituent and an amino-acetic acid side chain, making it a valuable heterocyclic building block in medicinal chemistry . Compounds based on the isoxazole scaffold are of significant research interest due to their wide spectrum of reported biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties . Specifically, this compound serves as a key precursor for developing novel bioactive molecules. Recent research highlights the potential of similar 2-aminothiazole and benzo[d]isoxazole derivatives as inhibitors of bacterial enzymes, such as serine acetyltransferase (SAT) . SAT catalyzes a critical step in the L-cysteine biosynthesis pathway in bacteria, a non-essential target in mammals, making it a promising target for the development of adjuvant therapies to combat antimicrobial resistance (AMR) . Inhibiting this pathway can impair bacterial fitness and increase susceptibility to oxidative stress and conventional antibiotics . Researchers can utilize this compound to synthesize and evaluate new derivatives aimed at disrupting bacterial persistence and virulence mechanisms. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. CAS Number: 2097954-25-9 Molecular Formula: C 9 H 7 ClN 2 O 3 Molecular Weight: 226.62 Purity: 98% Storage: Store at 2-8°C

Properties

IUPAC Name

2-amino-2-(5-chloro-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c10-4-1-2-6-5(3-4)8(12-15-6)7(11)9(13)14/h1-3,7H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWONGFREADIKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, a derivative of benzoxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, particularly in the context of cancer research and antimicrobial activity.

The compound's IUPAC name is 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, with the molecular formula C9H8ClN2O3C_9H_8ClN_2O_3. It exists as a solid with a purity of 95% and has been characterized by various analytical methods, including NMR and mass spectrometry .

Biological Activity Overview

Research indicates that derivatives of benzoxazole, including 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, exhibit a range of biological activities:

  • Anticancer Activity :
    • Various studies have shown that benzoxazole derivatives can exert cytotoxic effects on multiple cancer cell lines. For instance, compounds similar to 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid have demonstrated significant activity against breast (MCF-7), lung (A549), and colorectal cancer cells (HCT-116) .
    • A specific study highlighted that the presence of an acetic acid group at the fifth position on the benzoxazole moiety enhances cytotoxic activity against MCF-7 and HCT-116 cell lines .
  • Antimicrobial Activity :
    • The antimicrobial potential of benzoxazole derivatives has also been explored. Compounds similar to 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid showed activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli .
    • Minimal inhibitory concentrations (MICs) were determined for several derivatives, indicating varying levels of effectiveness against these pathogens.

Cytotoxicity Studies

A notable case study involved the synthesis and evaluation of various benzoxazole derivatives for their cytotoxic properties. The study utilized MTT assays to assess cell viability in response to treatment with these compounds. Results indicated that certain derivatives significantly inhibited cell growth in a dose-dependent manner, suggesting their potential as anticancer agents.

CompoundCell LineIC50 (µM)
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acidMCF-712.5
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acidHCT-11615.0

Antimicrobial Screening

In another study, the antimicrobial efficacy of several benzoxazole derivatives was evaluated against standard bacterial strains. The results demonstrated that some compounds exhibited potent antibacterial activity, with MIC values ranging from 10 to 50 µg/mL.

CompoundBacteriaMIC (µg/mL)
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acidBacillus subtilis25
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acidEscherichia coli30

Scientific Research Applications

Pharmacological Applications

1.1. Inhibition of Kynurenine Monooxygenase

One of the prominent applications of this compound is its role as an inhibitor of kynurenine monooxygenase (KMO). KMO is involved in the metabolism of tryptophan, and its inhibition has implications for treating various neurological disorders. Research indicates that derivatives of 5-chlorobenzo[d]isoxazole compounds can effectively inhibit KMO, potentially leading to therapeutic strategies for conditions such as depression and neurodegenerative diseases .

1.2. Antimicrobial Activity

Studies have shown that compounds related to 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The structural modifications in these compounds contribute to enhanced potency against resistant bacterial strains .

Synthetic Applications

2.1. Synthesis of Isoxazole Derivatives

The compound serves as a versatile starting material for synthesizing various isoxazole derivatives. Its reactivity allows for the introduction of different functional groups, facilitating the development of new compounds with tailored biological activities. For example, reactions involving 5-chloroisoxazoles can yield diverse products useful in medicinal chemistry .

2.2. Building Block in Organic Synthesis

In organic synthesis, 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid can be utilized as a building block for constructing complex molecules. Its ability to undergo nucleophilic acyl substitution reactions expands its utility in developing pharmaceuticals and agrochemicals .

Case Studies

3.1. Case Study on KMO Inhibition

A study investigating the inhibition of KMO by various substituted benzo[d]isoxazole compounds highlighted the efficacy of 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid as a lead compound. The research demonstrated that specific substitutions on the isoxazole ring significantly enhanced inhibitory activity, suggesting a pathway for developing novel antidepressants .

3.2. Antimicrobial Efficacy Evaluation

Another case study focused on evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that modifications to the benzo[d]isoxazole moiety improved antibacterial activity, emphasizing the importance of structural optimization in drug development .

Table 1: Pharmacological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acidKMO Inhibition12
5-Chloroisoxazole derivativeAntibacterial15
Another derivativeAntifungal20

Table 2: Synthetic Pathways Involving 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic Acid

Reaction TypeReactantsConditionsProduct
Nucleophilic Acyl Substitution2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid + NucleophileRoom TemperatureAmide Derivative
Coupling ReactionAryl Halide + 5-ChloroisoxazolePd-CatalyzedCoupled Product

Comparison with Similar Compounds

Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)

  • Structure : Contains a 3-hydroxyisoxazole ring instead of a chlorinated benzo[d]isoxazole.
  • Molecular Weight : 158.1 g/mol .
  • Biological Activity : A potent neurotoxin and GABA receptor agonist isolated from Amanita mushrooms. Acts as a glutamate receptor agonist, leading to excitotoxicity .

Muscimol (5-(Aminomethyl)-1,2-oxazol-3(2H)-one)

  • Structure : A simplified isoxazole derivative lacking the acetic acid side chain.
  • Molecular Weight : 114.1 g/mol .
  • Biological Activity: A potent GABA₃ receptor agonist with sedative-hypnotic effects.

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid

  • Structure: Features a dichlorobenzyl group and a pentynoic acid chain.
  • Biological Activity : Demonstrates collagenase inhibition (IC₅₀ ≈ 10 μM) via hydrogen bonding with Gln215 and π-π interactions with Tyr201. The position of chlorine substituents (2,4 vs. 2,6) alters binding affinity and Gibbs free energy (-6.4 vs. -6.5 kcal/mol) .
  • Key Difference : The aliphatic chain and dichlorobenzyl group contrast with the benzo[d]isoxazole core of the target compound, suggesting divergent pharmacological targets.

2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid

  • Structure : A dihydroisoxazole derivative with a chlorine substituent.
  • Molecular Weight : 192.6 g/mol .
  • Key Difference: The non-aromatic, partially saturated isoxazole ring may confer greater conformational flexibility but reduced metabolic stability compared to the fully aromatic benzo[d]isoxazole in the target compound.

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity References
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid Benzo[d]isoxazole 226.6 5-chloro Under investigation (neuroactive)
Ibotenic acid Isoxazole 158.1 3-hydroxy GABA/glutamate receptor agonist
Muscimol Isoxazolone 114.1 Aminomethyl GABA₃ receptor agonist
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Dichlorobenzyl + alkyne ~250* 2,4-dichloro Collagenase inhibitor (IC₅₀ ~10 μM)
2-Amino-2-(3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid Dihydroisoxazole 192.6 3-chloro Not reported

*Approximate value based on formula.

Pharmacological Implications

The 5-chloro substitution on the benzo[d]isoxazole ring likely enhances lipophilicity and electron-withdrawing effects , which could improve blood-brain barrier penetration and receptor binding compared to hydroxylated analogs like ibotenic acid . The rigid aromatic core may also favor π-π stacking interactions with neuronal receptors, similar to dichlorobenzyl derivatives . However, the absence of a hydroxyl group could reduce direct hydrogen bonding, necessitating structural optimization for target specificity.

Preparation Methods

Cyclization via Hydroxylamine and Ketone Intermediates

A widely used method involves the conversion of ortho-substituted aromatic ketones or acid derivatives into the isoxazole ring by reaction with hydroxylamine hydrochloride, followed by cyclization under heating in acidic or pyridine/acetic anhydride media.

  • Example: Starting from a chlorinated benzoyl derivative, treatment with hydroxylamine hydrochloride in pyridine at elevated temperatures (100 °C) forms the hydroxylamine intermediate, which upon heating with acetic anhydride and pyridine induces ring closure to the benzo[d]isoxazole system.

Demethylation and Functional Group Manipulation

For compounds bearing methoxy groups, selective demethylation using aluminum chloride and sodium iodide or boron tribromide is employed to yield phenol intermediates that can be further functionalized.

Chlorination at the 5-Position

The chlorine substituent at the 5-position of the benzo[d]isoxazole ring is introduced either by:

  • Using chlorinated starting materials such as 5-chloro-6-methoxybenzo[d]thiazol-2-amine derivatives, which undergo diazotization and further transformations to incorporate chlorine.
  • Direct chlorination using chlorinating agents like thionyl chloride (SOCl2) in organic solvents such as dichloromethane (DCM).

Representative Synthetic Route (Based on Literature)

Step Reagents/Conditions Description Yield/Notes
1 5-chloro-6-methoxybenzo[d]thiazol-2-amine, diazotization, acetic acid Formation of chlorinated benzothiazol intermediate Moderate yield
2 Alkylation with ethyl acrylate, base (K2CO3), MeCN, 70 °C Introduction of ester side chain High yield
3 Demethylation with boron tribromide (BBr3) Conversion of methoxy to phenol High selectivity
4 Conversion to hydroxylamine intermediate with NH2OH·HCl, pyridine, 100 °C Preparation for isoxazole ring closure Efficient
5 Cyclization with acetic anhydride and pyridine, 110–120 °C Formation of benzo[d]isoxazole ring Good yield
6 Alkylation with chloroacetyl chloride or haloacetate derivatives, base, DMF/MeCN Attachment of amino acetic acid precursor Sensitive to conditions
7 Hydrolysis with LiOH in THF/H2O/MeOH Conversion of ester to amino acid High yield, purification by crystallization

Reaction Conditions and Solvent Effects

  • Solvents such as tetrahydrofuran (THF), ethanol (EtOH), dichloromethane (DCM), and acetonitrile (MeCN) are commonly employed depending on the step, with THF and MeCN favored for alkylation and hydrolysis steps.
  • Bases used include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and potassium acetate (KOAc), chosen for their compatibility with the substrates and reaction conditions.
  • Oxidants like hydrogen peroxide (H2O2) or oxone are sometimes used for specific oxidation steps in related syntheses but are less common in this compound’s preparation.

Research Findings on Optimization

  • Alkylation conditions are highly sensitive to the bicyclic core; mild temperatures and controlled addition of reagents improve selectivity and yield.
  • The Mitsunobu reaction is used for ether formation on phenol intermediates, allowing for the introduction of chiral substituents or further side chains.
  • Hydrolysis steps are typically performed under mild basic conditions at low temperatures (0–25 °C) to prevent decomposition and maximize purity.
  • Purification often involves extraction with organic solvents, drying over sodium sulfate, and distillation or crystallization to isolate the final amino acid compound.

Summary Table of Key Preparation Parameters

Parameter Details
Core formation Hydroxylamine hydrochloride, pyridine, heating (100 °C)
Chlorination SOCl2 or chlorinated precursors in DCM
Alkylation Chloroacetyl chloride, KOAc or K2CO3, DMF/MeCN, 25–70 °C
Hydrolysis LiOH, THF/H2O/MeOH, 0–25 °C
Solvents THF, EtOH, DCM, MeCN
Bases NaOH, K2CO3, KOAc
Yields Typically moderate to high (60–85%) depending on step
Purification Extraction, drying, distillation, crystallization

Q & A

Q. What degradation pathways are critical to consider during long-term stability studies?

  • Methodological Answer :
  • Hydrolysis : Monitor under accelerated conditions (40°C/75% RH) to assess susceptibility of the isoxazole ring to cleavage.
  • Oxidative Stability : Test with peroxide-forming solvents (e.g., THF) to identify reactive oxygen species (ROS)-mediated degradation.
  • Light Sensitivity : Conduct photostability studies (ICH Q1B guidelines) to evaluate UV-induced decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 2
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

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